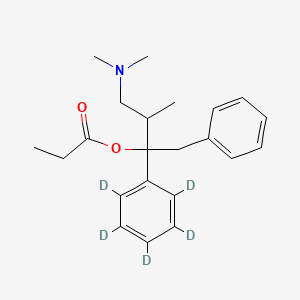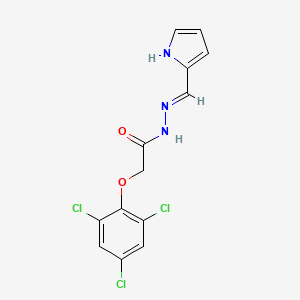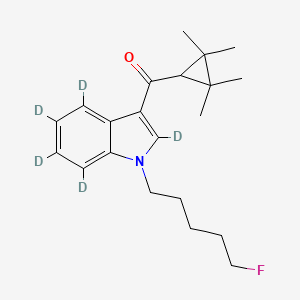
rac-Propoxifeno-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-Propoxyphene-D5” is a compound with the molecular formula C22H29NO2 . It’s often used in forensic and toxicology reference materials .
Molecular Structure Analysis
The molecular structure of “rac-Propoxyphene-D5” can be represented by the SMILES string: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(Cc2ccccc2)(OC(=O)CC)C©CN©C .Aplicaciones Científicas De Investigación
Toxicología forense
“rac-Propoxifeno-D5” se utiliza como material de referencia certificado en toxicología forense . Ayuda a la identificación y cuantificación precisa de propoxifeno en muestras biológicas, como la sangre, utilizando técnicas como la cromatografía de gases y la cromatografía líquida. Esto es crucial para determinar la causa de la muerte en casos sospechosos de sobredosis de drogas y para fines legales.
Investigación clínica
En la investigación clínica, “this compound” sirve como un estándar interno para la cuantificación de las drogas de abuso en la sangre humana . Apoya la implementación de métodos analíticos utilizando espectrometría de masas de alta resolución y masa precisa, lo cual es esencial para identificar y medir diversas sustancias en matrices biológicas complejas.
Desarrollo de métodos analíticos
El compuesto se utiliza en el desarrollo de métodos analíticos para la detección y cuantificación de fármacos y drogas ilícitas . Su etiqueta isotópica estable garantiza una alta precisión en la espectrometría de masas, proporcionando un punto de referencia confiable contra el cual se puede medir la presencia y concentración de otros compuestos.
Estudios farmacocinéticos
“this compound” se puede emplear en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción (ADME) del propoxifeno . Al comparar el comportamiento del compuesto marcado y no marcado, los investigadores pueden obtener información sobre el ciclo de vida del fármaco en el cuerpo.
Investigación del metabolismo de fármacos
Esta versión marcada isotópicamente del propoxifeno es fundamental para estudiar el metabolismo del fármaco . Ayuda a rastrear las vías metabólicas e identificar los metabolitos, lo cual es vital para las evaluaciones de seguridad y eficacia de los fármacos.
Síntesis química y catálisis
Si bien no está directamente relacionado con “this compound”, los compuestos marcados isotópicamente se utilizan a menudo en la investigación de síntesis química y catálisis para rastrear las vías y mecanismos de reacción . Proporcionan una comprensión más profunda de las reacciones a nivel molecular, lo que se puede aplicar para mejorar los métodos de síntesis de diversas sustancias químicas.
Mecanismo De Acción
Target of Action
rac-Propoxyphene-D5, also known as dextropropoxyphene, primarily targets the opioid receptors within the central nervous system (CNS) . These receptors, specifically the OP1, OP2, and OP3 receptors, play a crucial role in pain perception and analgesia .
Mode of Action
rac-Propoxyphene-D5 acts as a weak agonist at these opioid receptors The primary effect is on the OP3 receptors, which are coupled with G-protein receptors and function as modulators of synaptic transmission . This interaction results in analgesic effects, providing relief from mild to moderate pain .
Result of Action
The activation of opioid receptors by rac-Propoxyphene-D5 results in analgesic effects, providing relief from mild to moderate pain . This is the primary molecular and cellular effect of the compound’s action. Excessive stimulation of opioid receptors can lead to adverse effects such as cns depression, respiratory depression, and gastrointestinal effects .
Propiedades
IUPAC Name |
[4-(dimethylamino)-3-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylbutan-2-yl] propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/i7D,10D,11D,14D,15D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMALTXPSGQGBX-WVDYZBLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC2=CC=CC=C2)(C(C)CN(C)C)OC(=O)CC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-49-6 |
Source


|
| Record name | 136765-49-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








